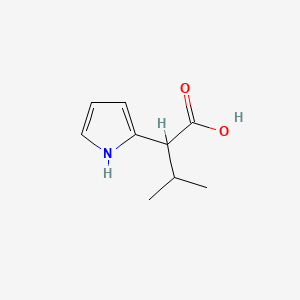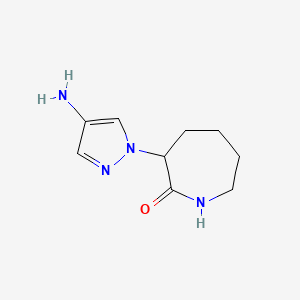
3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one is a heterocyclic compound that features a pyrazole ring fused with an azepane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole with azepan-2-one in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
化学反応の分析
Types of Reactions
3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazole derivatives .
科学的研究の応用
3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
3-Amino-1H-pyrazole: Similar in structure but lacks the azepane ring.
4-Amino-1H-pyrazole: Similar in structure but with the amino group at a different position.
1H-Pyrazol-1-yl derivatives: Various derivatives with different substituents on the pyrazole ring.
Uniqueness
3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one is unique due to the presence of both the pyrazole and azepane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
特性
分子式 |
C9H14N4O |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
3-(4-aminopyrazol-1-yl)azepan-2-one |
InChI |
InChI=1S/C9H14N4O/c10-7-5-12-13(6-7)8-3-1-2-4-11-9(8)14/h5-6,8H,1-4,10H2,(H,11,14) |
InChIキー |
QVEYBMLTSXSPLS-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(=O)C(C1)N2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



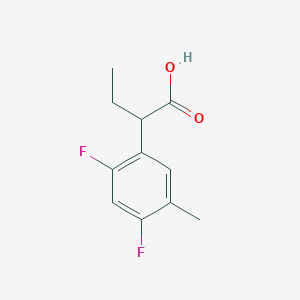
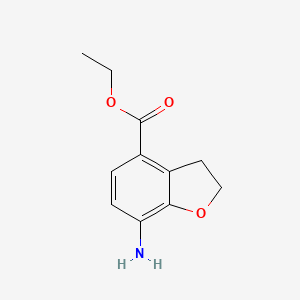
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)

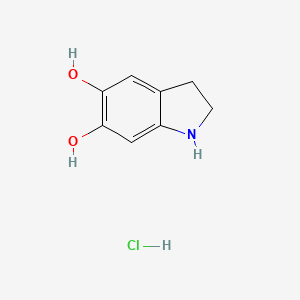
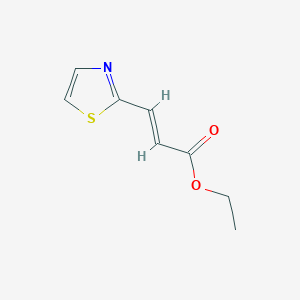
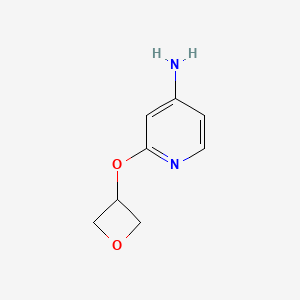
![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
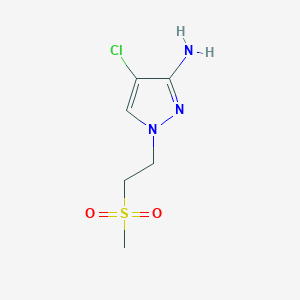
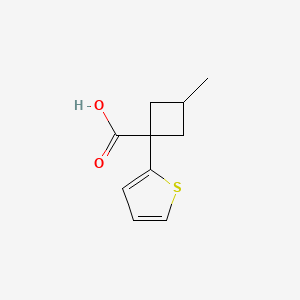
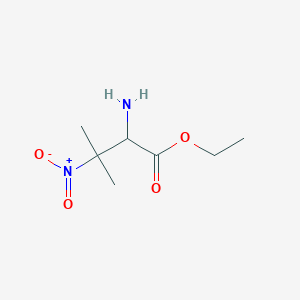
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
